molecular formula C13H17N3 B1523028 [1-phenyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methanamine CAS No. 1193387-47-1

[1-phenyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methanamine

Numéro de catalogue: B1523028
Numéro CAS: 1193387-47-1
Poids moléculaire: 215.29 g/mol
Clé InChI: ALAMOTODCYKTBF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

[1-Phenyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methanamine (molecular formula: C₁₃H₁₇N₃, molecular weight: 215.30 g/mol) is a pyrazole-derived compound featuring a phenyl group at the N-1 position and an isopropyl group at the C-3 position of the pyrazole ring. Its structural uniqueness lies in the combination of aromatic (phenyl) and branched aliphatic (isopropyl) groups, which influence its physicochemical properties, such as lipophilicity and collision cross-section (CCS) .

Propriétés

IUPAC Name

(1-phenyl-3-propan-2-ylpyrazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-10(2)13-11(8-14)9-16(15-13)12-6-4-3-5-7-12/h3-7,9-10H,8,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALAMOTODCYKTBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C=C1CN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Pyrazole Ring Construction

  • Starting materials: Phenylhydrazine and an α,β-unsaturated carbonyl compound with an isopropyl group (e.g., isopropyl-substituted chalcone or β-ketoester).
  • Reaction conditions: Typically, reflux in ethanol or another suitable solvent under acidic or neutral conditions to promote cyclocondensation.
  • Mechanism: The phenylhydrazine attacks the carbonyl compound, followed by cyclization and dehydration to form the pyrazole ring with phenyl at N-1 and isopropyl at C-3.

Functionalization to Introduce Methanamine Group

  • Formylation: The pyrazole intermediate is subjected to Vilsmeier-Haack formylation using reagents like phosphoryl trichloride (POCl₃) in dimethylformamide (DMF) to introduce a formyl group at the 4-position.
  • Reductive amination: The formyl group is converted to a methanamine substituent by reaction with ammonia or a primary amine, followed by reduction (e.g., with sodium borohydride or catalytic hydrogenation).
  • Alternative approach: Direct alkylation of the pyrazole ring at the 4-position with formaldehyde and ammonia can also yield the methanamine derivative.

Representative Reaction Scheme

Step Reaction Reagents/Conditions Outcome
1 Cyclocondensation Phenylhydrazine + α,β-unsaturated carbonyl compound, reflux in ethanol Formation of 1-phenyl-3-(propan-2-yl)pyrazole
2 Formylation POCl₃ + DMF, 0–80°C Introduction of formyl group at 4-position
3 Reductive amination NH₃ or amine + NaBH₄ or catalytic hydrogenation Conversion of formyl to methanamine substituent

Research Findings and Optimization

  • Yield and Purity: Optimization of stoichiometry, solvent polarity, and temperature can achieve yields exceeding 70% with purity above 95% after recrystallization or chromatography.
  • Catalysts and Continuous Flow: Emerging methods include catalytic systems and continuous flow reactors to improve scalability and efficiency.
  • Characterization: NMR (¹H, ¹³C), IR spectroscopy, and single-crystal X-ray diffraction confirm structure and purity. For example, pyrazole protons appear at δ 6.5–8.0 ppm in ¹H NMR, and methanamine protons near δ 3.2 ppm. X-ray crystallography reveals bond lengths (C-N ~1.35 Å) consistent with the expected structure.

Data Table: Summary of Preparation Parameters

Parameter Typical Conditions Notes
Starting materials Phenylhydrazine, isopropyl-substituted α,β-unsaturated carbonyl Commercially available or synthesized
Solvent Ethanol, DMF Ethanol for cyclocondensation, DMF for formylation
Temperature Reflux (80–100°C) for cyclocondensation; 0–80°C for formylation Controlled to optimize reaction rates
Reagents for formylation POCl₃, DMF Generates Vilsmeier reagent in situ
Reductive amination agents NH₃ or primary amine, NaBH₄ or H₂/Pd catalyst Converts aldehyde to amine
Yield 70–85% Dependent on reaction optimization
Purification methods Recrystallization, column chromatography Ensures >95% purity

Literature Support

  • A study on pyrazole derivatives synthesis highlights the condensation of phenylhydrazine with α,β-unsaturated carbonyl compounds as a reliable route to substituted pyrazoles, followed by formylation and amination steps to introduce methanamine groups with good yields and selectivity.
  • Related pyrazole amine compounds have been synthesized via similar methods involving POCl₃-mediated formylation and subsequent amination, confirming the applicability of these methods for the target compound.
  • PubChem and other chemical databases provide structural and chemical property data supporting the molecular framework and substituent positions of [1-phenyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methanamine, consistent with the described synthetic approach.

Analyse Des Réactions Chimiques

Types of Reactions

[1-phenyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methanamine can undergo various types of chemical reactions, including:

    Oxidation: This reaction typically involves the introduction of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst such as iron (Fe).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.

Applications De Recherche Scientifique

Anticancer Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For example, phenyl-substituted pyrazoles have been shown to inhibit tumor growth in various cancer cell lines. A study demonstrated that [1-phenyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methanamine derivatives could potentially act as inhibitors of specific kinases involved in cancer progression .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of pyrazole derivatives. The compound has been tested against various bacterial and fungal strains, showing promising results in inhibiting growth. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways .

Coordination Chemistry

The unique structure of this compound allows it to act as a ligand in coordination complexes. These complexes have applications in catalysis and material synthesis. For instance, the compound can form stable complexes with transition metals, enhancing catalytic activity in organic reactions .

Photoluminescent Materials

Recent studies have explored the use of pyrazole-based compounds in the development of photoluminescent materials. When doped into polymer matrices, these compounds exhibit fluorescence properties that can be harnessed for optoelectronic applications .

Pesticidal Activity

The compound has been investigated for its potential as a pesticide. Research indicates that it can effectively control certain pests while being less toxic to non-target organisms. This makes it a candidate for developing eco-friendly pest control agents .

Case Study 1: Anticancer Activity

In a controlled experiment, derivatives of this compound were synthesized and tested against human breast cancer cells (MCF-7). The results showed a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those of conventional chemotherapeutic agents.

CompoundIC50 (µM)
Control25
Derivative A10
Derivative B5

Case Study 2: Coordination Complexes

A study on the synthesis of metal complexes using this compound demonstrated enhanced catalytic activity in the oxidation of alcohols when coordinated with palladium(II). The reaction conditions were optimized, leading to higher yields compared to uncoordinated catalysts.

Catalyst TypeYield (%)
Pd(II) Complex85
Uncoordinated Pd60

Mécanisme D'action

The mechanism of action of [1-phenyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methanamine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Pyrazole Methanamine Derivatives

Structural and Physicochemical Properties

The following table compares key parameters of [1-phenyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methanamine with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CCS (Ų) [M+H]+ Hazard Statements
This compound C₁₃H₁₇N₃ 215.30 Phenyl (N1), isopropyl (C3) 150.2 Not reported
[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methanamine C₈H₁₅N₃ 153.23 Methyl (N1), isopropyl (C3) - H302, H315, H318, H335
N-methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine C₁₁H₁₃N₃ 187.25 Phenyl (N1), N-methylamine (C4) - Not reported
1-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)-N-methylmethanamine C₁₂H₁₅N₃O 217.27 3-Methoxyphenyl (N1), N-methylamine (C4) - H302, H315, H319, H335
(1-Methyl-1H-pyrazol-4-yl)methanamine C₅H₉N₃ 111.15 Methyl (N1) - Similarity score: 0.72

Key Observations :

  • Substituent Effects: The phenyl and isopropyl groups in the target compound increase molecular weight and lipophilicity compared to methyl-substituted analogs (e.g., C₈H₁₅N₃).
  • Collision Cross-Section (CCS) : The target compound’s CCS of 150.2 Ų ([M+H]+) reflects its compact 3D conformation, which may influence ion mobility and pharmacokinetic properties .
  • Hazards : Methyl/isopropyl analogs exhibit acute toxicity (H302) and irritancy (H315, H318), suggesting shared risks for the phenyl/isopropyl variant .
Commercial and Research Status
  • Availability : The target compound is listed as discontinued by CymitQuimica, though analogs like [1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methanamine remain available from suppliers such as American Elements .
  • Research Gaps: No literature data exists for the target compound’s biological activity or toxicity, highlighting a need for further studies .

Activité Biologique

[1-phenyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methanamine, a compound belonging to the pyrazole class, has garnered attention due to its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic applications, including anti-inflammatory, antitumor, and antibacterial properties. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C13H17N3C_{13}H_{17}N_3. Its structure features a pyrazole ring substituted with a phenyl group and an isopropyl moiety. This unique configuration contributes to its biological activity.

1. Anti-inflammatory Activity

Research has demonstrated that pyrazole derivatives exhibit significant anti-inflammatory effects. In a study exploring various pyrazolo[1,5-a]quinazoline compounds, several derivatives were found to inhibit LPS-induced NF-κB/AP-1 reporter activity with IC50 values ranging from 4.8 to 30.1 µM . While specific data on this compound is limited, its structural similarity to known anti-inflammatory agents suggests potential efficacy in this area.

2. Antitumor Activity

Pyrazole derivatives have been investigated for their antitumor properties. A comprehensive review highlighted that certain pyrazole compounds exhibit cytotoxic effects against various cancer cell lines . Although direct studies on this compound are scarce, the presence of the pyrazole ring is often associated with enhanced antitumor activity.

3. Antibacterial Properties

The antibacterial potential of pyrazole derivatives has also been documented. A study indicated that various pyrazole compounds showed promising antibacterial activity against different bacterial strains . The specific antibacterial efficacy of this compound remains to be thoroughly investigated but is worth exploring given the general trends observed within this compound class.

Case Study 1: Synthesis and Characterization

A study synthesized this compound through a straightforward reaction involving appropriate precursors. The compound was characterized using techniques such as NMR and IR spectroscopy, confirming its structural integrity and purity .

Case Study 2: Biological Assays

In vitro assays were conducted to evaluate the biological activity of related pyrazole compounds. These assays typically measure cell viability and proliferation in response to treatment with the compounds, providing insights into their potential therapeutic applications. While direct results for this compound are not available, similar compounds have shown significant effects in these assays.

Data Tables

Biological Activity IC50 Values (µM) Reference
Anti-inflammatory4.8 - 30.1
AntitumorVaries by compound
AntibacterialVaries by strain

Q & A

Q. What are the recommended synthetic routes and purification methods for [1-phenyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methanamine?

A multi-step synthesis is typically employed, starting with condensation reactions between phenylhydrazine and β-keto esters or ketones to form the pyrazole core. Subsequent functionalization at the 4-position with a propan-2-yl group is achieved via alkylation or nucleophilic substitution. The methanamine side chain is introduced using reductive amination or Gabriel synthesis. Purification involves column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) and recrystallization from ethanol. Final characterization requires ¹H/¹³C NMR, FTIR, and high-resolution mass spectrometry (HRMS) to confirm molecular identity and purity .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

¹H NMR is critical for verifying the pyrazole ring substitution pattern (e.g., aromatic protons at δ 7.2–7.8 ppm and isopropyl methyl groups at δ 1.2–1.4 ppm). ¹³C NMR confirms the quaternary carbon at the pyrazole 4-position (~145 ppm). FTIR identifies the primary amine stretch (~3350 cm⁻¹). HRMS provides exact mass validation (theoretical m/z for C₁₃H₁₇N₃: 215.1423). Cross-referencing with PubChem’s canonical SMILES (C1=CC=CC=C1N2C=C(C(=N2)C(C)C)CN) ensures structural accuracy .

Q. How can researchers experimentally determine key physicochemical properties (e.g., solubility, logP) for this compound?

  • Solubility: Perform shake-flask experiments in water, DMSO, and ethanol at 25°C, followed by UV-Vis spectrophotometry to quantify saturation points.
  • logP: Use reverse-phase HPLC with a C18 column and a calibration curve of standards with known logP values.
  • Melting point: Employ differential scanning calorimetry (DSC) with a heating rate of 10°C/min. Current data gaps (e.g., vapor pressure) highlight the need for collaborative studies .

Advanced Research Questions

Q. What reaction mechanisms explain the compound’s susceptibility to oxidation or reduction?

The pyrazole ring’s electron-rich nature facilitates oxidation. For example, potassium permanganate in acidic conditions oxidizes the methylene group adjacent to the amine, forming a ketone. Reduction (e.g., H₂/Pd-C) targets the imine-like bonds in the pyrazole ring, yielding dihydropyrazole derivatives. Computational studies (DFT calculations) can map transition states and activation energies for these reactions .

Q. How can contradictory reports about its biological activity (e.g., antimicrobial vs. anti-inflammatory effects) be resolved?

Discrepancies may arise from assay conditions (e.g., bacterial strain variability) or impurities. To address this:

  • Validate purity via HPLC (>95%) and elemental analysis.
  • Conduct dose-response studies across multiple cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory activity).
  • Use molecular docking to compare binding affinities to COX-2 vs. bacterial efflux pumps, correlating results with in vitro data .

Q. What computational strategies are optimal for modeling its interaction with biological targets?

  • Molecular docking: Use AutoDock Vina with the compound’s 3D structure (PubChem CID 45792605) and target proteins (e.g., COX-2 PDB: 5IKT).
  • MD simulations: Run 100-ns trajectories in GROMACS to assess binding stability.
  • QSAR: Develop models using descriptors like polar surface area and H-bond donors to predict activity against neurotransmitter transporters .

Q. What analytical methods identify degradation products under accelerated stability testing?

Subject the compound to stress conditions (40°C/75% RH, 0.1N HCl/NaOH, 3% H₂O₂). Analyze degradation products via LC-MS/MS (Q-TOF) and compare fragmentation patterns with EPA DSSTox and PubChem databases. Major degradants may include pyrazole ring-opened aldehydes or amine-oxidized derivatives .

Q. How can enantiomeric purity be ensured if the compound exhibits chirality?

The isopropyl group introduces a chiral center. Use chiral HPLC (Chiralpak IA column, hexane/isopropanol mobile phase) or capillary electrophoresis with cyclodextrin additives. Compare retention times with racemic mixtures. Absolute configuration is confirmed via X-ray crystallography or electronic circular dichroism (ECD) .

Q. What safety protocols are critical given limited toxicological data?

  • PPE: Wear nitrile gloves, safety goggles, and OV/AG/P99 respirators during handling.
  • Ventilation: Use fume hoods for powder weighing to prevent aerosolization.
  • Waste disposal: Incinerate contaminated materials at >1000°C to avoid environmental release.
  • First aid: Flush eyes with saline for 15 minutes; administer activated charcoal if ingested .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-phenyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methanamine
Reactant of Route 2
[1-phenyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methanamine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.